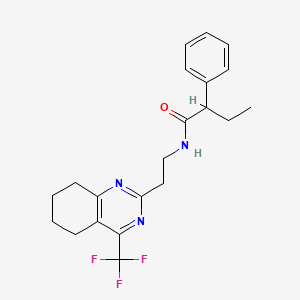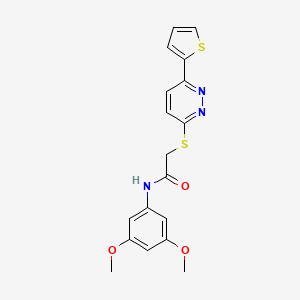![molecular formula C23H26N2OS B2753535 (E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one CAS No. 329080-32-2](/img/structure/B2753535.png)
(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C23H26N2OS and its molecular weight is 378.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzymatic Metabolism and Pharmacokinetics
The compound's metabolism involves oxidation to various metabolites via cytochrome P450 enzymes and other metabolic pathways. Notably, it's converted to a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. These metabolites undergo further transformations, highlighting the compound's complex biotransformation and the importance of understanding its pharmacokinetic properties for therapeutic applications (Hvenegaard et al., 2012).
Novel Derivatives and Antidepressant Activity
Research into novel derivatives of this compound has led to the synthesis of compounds with potential antidepressant and antianxiety activities. Studies have shown that certain derivatives can reduce immobility times in animal models, indicating antidepressant effects, and have significant antianxiety activity, highlighting the compound's potential in developing new treatments for mental health conditions (J. Kumar et al., 2017).
Atypical Antipsychotic Properties
Some derivatives exhibit high affinities for serotonin receptors, suggesting their use as atypical antipsychotic agents. These findings could inform the development of new treatments for psychiatric disorders, emphasizing the compound's versatility in drug discovery (C. Park et al., 2010).
Chemical Synthesis and Structural Analysis
Advancements in the chemical synthesis of this compound and its derivatives, including efficient synthesis methods and structural characterization, have been documented. These studies provide valuable insights into the compound's chemical properties and the potential for developing more effective and selective drugs (Jiasheng Guo et al., 2006).
Mécanisme D'action
Target of Action
JS-1607 primarily targets the Casitas B-lineage lymphoma B (CBL-B) , an E3 ubiquitin ligase . CBL-B is expressed in leukocytes and regulates signaling pathways in T and NK cells, significantly limiting their antitumor effector function .
Mode of Action
JS-1607 acts as an intramolecular glue inhibitor of CBL-B . It enhances the secretion of IL-2 and IFN-γ in human T cells following TCR stimulation . In addition to enhancing T-cell activation, JS-1607 renders T cells resistant to Treg and TGF-β-mediated suppression .
Biochemical Pathways
The inhibition of CBL-B by JS-1607 affects several biochemical pathways. CBL-B attenuates activation initiated by TCR engagement, in part by mediating the requirement for CD28 co-stimulation, thus setting the threshold for T cell activation . In NK cells, CBL-B functions downstream of TAM receptors and negatively regulates cytokine production and cytotoxicity .
Pharmacokinetics
Preliminary pharmacokinetic data suggest that JS-1607 has a half-life of 4 to 10 hours and exhibits dose-proportional exposures . This indicates that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for a reasonable bioavailability.
Result of Action
JS-1607 demonstrates robust, T-cell dependent, tumor regression in immunocompetent mice bearing the A20 B cell lymphoma . Moreover, in the setting of disseminated disease, the combination of daily JS-1607 administration with Rituximab enhanced tumor growth inhibition and tumor rejection .
Propriétés
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-27-22-12-9-21(10-13-22)11-14-23(26)25-18-16-24(17-19-25)15-5-8-20-6-3-2-4-7-20/h2-14H,15-19H2,1H3/b8-5+,14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYQRRDSMCBLEQ-HLSRHWEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2753457.png)
![N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2753458.png)
![3-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2753461.png)
![Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide](/img/structure/B2753463.png)
![5,6-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753464.png)
![N-(2-methoxyethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2753465.png)
![(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753466.png)

![2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2753472.png)
![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B2753474.png)
